molecular formula C12H21NO3 B2379032 N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide CAS No. 2361640-64-2

N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2379032
CAS No.: 2361640-64-2
M. Wt: 227.304
InChI Key: RUASZJIQIPRGBV-UHFFFAOYSA-N
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Description

N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.304 g/mol. This compound is characterized by the presence of a hydroxyoxane ring, a methylpropyl group, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxyoxane with 2-methylpropylamine to form an intermediate, which is then reacted with prop-2-enoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group in the oxane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyoxane ring and the amide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]-1-methylpyrrole-2-carboxamide
  • 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide

Uniqueness

N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyoxane ring and prop-2-enamide moiety make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(3-hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-4-10(14)13-8-11(2,3)12(15)6-5-7-16-9-12/h4,15H,1,5-9H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUASZJIQIPRGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1(CCCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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